Methyl 3-amino-2,6-difluorobenzoate hydrochloride
Overview
Description
Methyl 3-amino-2,6-difluorobenzoate hydrochloride is a chemical compound with the molecular formula C8H7F2NO2·HCl It is a derivative of benzoic acid, characterized by the presence of amino and difluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2,6-difluorobenzoate hydrochloride typically involves the reduction of methyl 2,6-difluoro-3-nitrobenzoate. The reduction process can be carried out using palladium on activated carbon (Pd/C) as a catalyst in the presence of hydrogen gas (H2) and ethanol (EtOH) as the solvent. The reaction mixture is stirred under a hydrogen atmosphere until the starting material is fully consumed, as determined by thin-layer chromatography (TLC). The product is then isolated by filtration and removal of volatiles .
Industrial Production Methods
Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,6-difluorobenzoate hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Reduction: Palladium on activated carbon (Pd/C), hydrogen gas (H2), ethanol (EtOH).
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Methyl 3-amino-2,6-difluorobenzoate.
Substitution: Derivatives with substituted amino groups.
Oxidation: Oxidized benzoic acid derivatives.
Scientific Research Applications
Methyl 3-amino-2,6-difluorobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-amino-2,6-difluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino and difluoro substituents on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2,6-difluorobenzoate
- Methyl 2,6-difluorobenzoate
- Methyl 3-nitro-2,6-difluorobenzoate
Uniqueness
Methyl 3-amino-2,6-difluorobenzoate hydrochloride is unique due to the presence of both amino and difluoro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 3-amino-2,6-difluorobenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.ClH/c1-13-8(12)6-4(9)2-3-5(11)7(6)10;/h2-3H,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQXWBSPOVGBBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720988 | |
Record name | Methyl 3-amino-2,6-difluorobenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392273-41-4 | |
Record name | Methyl 3-amino-2,6-difluorobenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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